molecular formula C17H14N4O3 B2952507 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 94540-59-7

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No.: B2952507
CAS No.: 94540-59-7
M. Wt: 322.324
InChI Key: WBVMOEYCRUSIGM-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C₁₇H₁₄N₄O₃ and an average molecular mass of 322.324 g/mol . This benzamide derivative is built on a pyrazole core, a five-membered heterocyclic ring known for its significant role in medicinal chemistry research . The compound serves as a valuable synthetic intermediate in organic chemistry research, particularly in the study of complex reaction pathways involving diazonium salts, such as the Sandmeyer and Pschorr reactions . Its structure, incorporating a 3-nitrophenyl group linked to a 3-methyl-1-phenyl-1H-pyrazole scaffold, makes it a compound of interest for developing novel heterocyclic systems. Research into pyrazole-containing compounds like this one is extensive due to their broad spectrum of pharmacological activities, which include potential antioxidant , antimicrobial , and anti-inflammatory effects, often associated with mechanisms such as 15-lipoxygenase (15-LOX) inhibition . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-10-16(20(19-12)14-7-3-2-4-8-14)18-17(22)13-6-5-9-15(11-13)21(23)24/h2-11H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVMOEYCRUSIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Modifications

Compound Name Structural Features Key Differences References
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrothiophene -2-carboxamide Thiophene ring replaces benzene; nitro group at position 3 Enhanced π-electron delocalization due to thiophene; altered solubility
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide Lacks nitro group; simple benzamide substituent Reduced electron-withdrawing effects; lower molecular weight
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide Trifluoromethyl and chloro substituents Increased hydrophobicity; potential metabolic stability
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide Oxadiazole linker; fluorine substituents Improved binding affinity to kinases; higher molecular weight

Electronic and Steric Effects

  • Nitro Group vs. Trifluoromethyl Group : The 3-nitro group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the trifluoromethyl group in , which primarily contributes to hydrophobicity and steric bulk.
  • Thiophene vs.

Pharmacological Relevance

  • Anticancer Activity : Pyrazole-carboxamides with nitro groups (e.g., the target compound) show promise in targeting hypoxia-selective prodrugs, as seen in studies of similar nitrobenzamide derivatives .
  • Kinase Inhibition : Compounds like with oxadiazole linkers demonstrate enhanced kinase inhibition due to improved hydrogen-bonding interactions, a feature absent in the simpler benzamide derivatives .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound 337.33 2.8 Low in water; soluble in DMSO
Thiophene Analog 343.38 3.1 Moderate in organic solvents
Trifluoromethyl Analog 363.73 3.5 High lipophilicity

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O3C_{17}H_{14}N_{4}O_{3} with a molecular weight of 314.32 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity. In a study evaluating various pyrazole derivatives against cancer cell lines, it was found that certain modifications to the pyrazole structure enhanced cytotoxicity against specific cancer types. For instance, compounds with nitro groups demonstrated increased potency against breast and lung cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies on pyrazole derivatives have reported significant antibacterial and antifungal activities. For example, derivatives similar to this compound showed effectiveness against various pathogenic fungi and bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Pyrazole compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in vitro, indicating their potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrazole derivatives including this compound revealed that these compounds could reduce tumor growth in xenograft models by 50% compared to control groups .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary Table

Property/ActivityResult/Observation
Molecular FormulaC17H14N4O3C_{17}H_{14}N_{4}O_{3}
Molecular Weight314.32 g/mol
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against S. aureus and C. albicans
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide?

The synthesis typically involves multi-step reactions starting with the condensation of a pyrazole core (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) with 3-nitrobenzoyl chloride or activated derivatives. Key steps include:

  • Nucleophilic acyl substitution : Reacting the pyrazole amine with 3-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the benzamide bond .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the product.
  • Validation : Confirmation via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction (SC-XRD) is employed:

  • Data collection : A suitable crystal is mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Using direct methods in SHELXS or SHELXD for phase determination .
  • Refinement : Iterative refinement with SHELXL to optimize atomic coordinates, displacement parameters, and occupancy .
  • Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots and packing diagrams .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group effects) .
  • IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry : HRMS (Q-TOF) for exact mass verification (e.g., [M+H]⁺ or [M−H]⁻ ions) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Software like AutoDock Vina assesses binding affinity to target proteins (e.g., Factor Xa) by simulating interactions between the compound’s nitrobenzamide group and active-site residues .
  • Hirshfeld surface analysis : Evaluates intermolecular interactions (e.g., C–H···O hydrogen bonds) in the crystal lattice to infer stability and reactivity .
  • ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .

Q. What strategies resolve contradictions between experimental and computational data?

  • XRD vs. DFT geometry : Compare bond lengths/angles from SC-XRD with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Spectroscopic anomalies : For unexpected NMR splitting, use variable-temperature NMR to rule out dynamic effects or employ 2D-COSY/NOESY for spatial correlations .

Q. How to evaluate the compound’s potential as an enzyme inhibitor?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods.
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .
  • Cellular assays : Assess cytotoxicity (e.g., MTT assay) and specificity in cell lines overexpressing the target .

Q. What are the challenges in synthesizing analogs with enhanced properties?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position may improve bioactivity but requires controlled nitration/fluorination steps .
  • Solubility optimization : Balancing lipophilicity (via ClogP calculations) with polar groups (e.g., -SO₂NH₂) to enhance aqueous solubility .

Q. How to assess purity using advanced chromatographic techniques?

  • HPLC-DAD : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at λ = 254 nm. Purity >98% is required for pharmacological studies .
  • LC-MS : Couples separation with mass detection to identify trace impurities (e.g., unreacted starting materials) .

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